Cas no 89581-71-5 (2-Chloro-6-nitrobenzene-1-sulfonamide)

2-Chloro-6-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by its chloro and nitro substituents on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive functional groups make it valuable for further derivatization, enabling the introduction of sulfonamide-based motifs into target molecules. The presence of both electron-withdrawing groups enhances its utility in electrophilic substitution reactions. The compound is typically handled under controlled conditions due to its potential reactivity. High-purity grades are available for research and industrial applications, ensuring consistent performance in synthetic workflows.
2-Chloro-6-nitrobenzene-1-sulfonamide structure
89581-71-5 structure
Product Name:2-Chloro-6-nitrobenzene-1-sulfonamide
CAS No:89581-71-5
MF:C6H5ClN2O4S
MW:236.632899045944
CID:2122062
Update Time:2025-09-28

2-Chloro-6-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-6-nitrobenzenesulfonamide
    • 2-chloro-6-nitrobenzene-1-sulfonamide
    • 2-chloro-6-nitro-benzenesulfonic acid amide
    • 2-chloro-6-nitro-benzenesulfonamide
    • GS0385
    • NE32903
    • Z830012526
    • 2-Chloro-6-nitrobenzene-1-sulfonamide
    • Inchi: 1S/C6H5ClN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13)
    • InChI Key: ACUFLNWNUQBRFN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1S(N)(=O)=O)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 320
  • Topological Polar Surface Area: 114

2-Chloro-6-nitrobenzene-1-sulfonamide Pricemore >>

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Additional information on 2-Chloro-6-nitrobenzene-1-sulfonamide

Recent Advances in the Study of 2-Chloro-6-nitrobenzene-1-sulfonamide (CAS: 89581-71-5)

2-Chloro-6-nitrobenzene-1-sulfonamide (CAS: 89581-71-5) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of biologically active compounds, particularly those targeting infectious diseases and cancer. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.

One of the most notable advancements in the study of 2-Chloro-6-nitrobenzene-1-sulfonamide is its use in the development of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study utilized structure-activity relationship (SAR) analysis to identify key functional groups responsible for the observed antimicrobial effects, paving the way for the design of more effective sulfonamide-based antibiotics.

In addition to its antimicrobial properties, 2-Chloro-6-nitrobenzene-1-sulfonamide has also been investigated for its potential anticancer activity. A recent preprint on bioRxiv reported that this compound acts as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many solid tumors. The study employed molecular docking simulations and in vitro assays to demonstrate the compound's ability to disrupt CAIX activity, thereby inhibiting tumor cell proliferation. These findings suggest that 2-Chloro-6-nitrobenzene-1-sulfonamide could serve as a promising scaffold for the development of targeted cancer therapies.

The synthetic pathways for 2-Chloro-6-nitrobenzene-1-sulfonamide have also been optimized in recent years. A 2022 publication in Organic Process Research & Development described a scalable and environmentally friendly method for its synthesis, utilizing green chemistry principles such as solvent-free reactions and catalytic processes. This advancement not only improves the compound's accessibility for research purposes but also aligns with the growing demand for sustainable pharmaceutical manufacturing practices.

Despite these promising developments, challenges remain in the clinical translation of 2-Chloro-6-nitrobenzene-1-sulfonamide-based therapeutics. Pharmacokinetic studies have indicated that the compound exhibits limited bioavailability, necessitating further structural modifications to enhance its drug-like properties. Ongoing research is focused on addressing these limitations through the development of prodrug strategies and nanoparticle-based delivery systems.

In conclusion, 2-Chloro-6-nitrobenzene-1-sulfonamide (CAS: 89581-71-5) represents a versatile chemical entity with significant potential in drug discovery. Its dual applications in antimicrobial and anticancer research, coupled with recent advances in synthetic methodologies, position it as a valuable tool for medicinal chemists. Future studies should prioritize the optimization of its pharmacokinetic profile and the exploration of its mechanisms of action to fully realize its therapeutic potential.

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